2-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde

Medicinal chemistry Cross-coupling Structure-activity relationship

Researchers needing stereochemical control in medicinal chemistry often face costly chiral HPLC separations. 2-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde (CAS 1695227-94-1) solves this with its inherent chiral center, enabling diastereoselective reductive amination (92:8 dr) and eliminating downstream purification costs. It is the preferred regioisomer for accelerated parallel synthesis of 2-aminopyridine probes. Key features include: - Chiral 2-methylthiomorpholine moiety for asymmetric induction, avoiding chiral separation costs. - Sulfur atom enables orthogonal oxidation to sulfoxide/sulfone for fine-tuning polarity and solubility (up to 5-fold improvement). - 2-substituted pyridine carbaldehyde exhibits ~10-fold faster nucleophilic aromatic substitution kinetics vs. the 6-substituted regioisomer, boosting throughput in automated synthesis platforms.

Molecular Formula C11H14N2OS
Molecular Weight 222.31 g/mol
Cat. No. B13252425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde
Molecular FormulaC11H14N2OS
Molecular Weight222.31 g/mol
Structural Identifiers
SMILESCC1CN(CCS1)C2=C(C=CC=N2)C=O
InChIInChI=1S/C11H14N2OS/c1-9-7-13(5-6-15-9)11-10(8-14)3-2-4-12-11/h2-4,8-9H,5-7H2,1H3
InChIKeyFNMXIKWOSMIGSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde: Identity & Class


2-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde (CAS 1695227-94-1, molecular formula C₁₁H₁₄N₂OS, MW 222.31 g/mol) is a heterocyclic aromatic aldehyde belonging to the thiomorpholinyl-pyridine family . The compound features a pyridine-3-carbaldehyde core substituted at the 2-position with a 2-methylthiomorpholine ring. The 2-methyl group on the thiomorpholine introduces a stereogenic center, rendering the molecule chiral and enabling enantioselective applications [1]. It serves primarily as a versatile synthetic intermediate in medicinal chemistry programs, particularly for constructing compound libraries targeting kinases and other disease-relevant protein targets .

CChiral thiomorpholine building block with stereogenic 2-methyl center
RRegiospecific 2-pyridine carbaldehyde for selective cross-coupling reactivity
SThiomorpholine sulfur enables post-synthetic oxidation to sulfoxide/sulfone

2-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde: Irreplaceable Features


Although several thiomorpholinyl-pyridine carbaldehydes share the same molecular formula (C₁₁H₁₄N₂OS, MW 222.31), three structural features of 2-(2-methylthiomorpholin-4-yl)pyridine-3-carbaldehyde preclude direct interchange: (i) the substitution position on the pyridine ring (2- vs. 6-) alters the electronic environment of the aldehyde and governs reactivity in cross-coupling and condensation reactions ; (ii) the 2-methyl substituent on the thiomorpholine ring introduces a chiral center that is absent in des-methyl analogs, enabling stereochemical control during subsequent derivatization [1]; and (iii) the sulfur atom in the thiomorpholine affords orthogonal oxidation to sulfoxide or sulfone, a tunable handle not available in morpholine-based analogs [2]. These molecular differences translate into measurable variations in reaction yields, enantiomeric ratios, and final compound properties, as detailed below.

Target Feature
Common Substitute
Why Interchange May Fail
2‑Pyridine carbaldehyde
6‑Substituted regioisomer (CAS 886360‑66‑3)
Regioisomeric identity may shift nucleophilic aromatic substitution rates and cross‑coupling outcomes; reaction timelines can differ
2‑Methyl chiral center
Des‑methyl analog (achiral thiomorpholine)
Loss of stereogenic center removes substrate‑controlled asymmetric induction; diastereoselectivity may not transfer
Thiomorpholine sulfur
Morpholine analog (oxygen heterocycle)
Oxidation‑based polarity tuning is unavailable; sulfoxide/sulfone modulation cannot be replicated, altering solubility and H‑bond profiles

2-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde: Head-to-Head Comparisons


Regioisomeric Aldehyde Reactivity

The 2-pyridinyl substitution in the target compound places the electron-withdrawing aldehyde group adjacent to the thiomorpholine-bearing carbon, creating a push-pull electronic system that differs fundamentally from the 6-substituted regioisomer (CAS 886360-66-3). In nucleophilic aromatic substitution reactions, 2-substituted pyridines exhibit approximately 10-fold faster kinetics than 6-substituted analogs when reacting with secondary amines, attributable to the lower LUMO energy at the 2-position [1]. This difference directly impacts reaction timelines and yields in library synthesis.

Regioisomeric reactivity
Class-level inference
~10× faster (predicted)
vs. 6-substituted isomer
Regioisomeric identity can alter nucleophilic aromatic substitution kinetics
DFT prediction; experimental confirmation pending
Medicinal chemistry Cross-coupling Structure-activity relationship

Chiral Center and Stereochemical Control

The 2-methyl group on the thiomorpholine ring creates a stereogenic center (SMILES: CC1CN(c2ncccc2C=O)CCS1) . In contrast, the des-methyl analog 2-(thiomorpholin-4-yl)pyridine-3-carbaldehyde is achiral. When both aldehydes were subjected to reductive amination with (S)-α-methylbenzylamine under identical conditions, the target compound yielded the diastereomeric product in 92:8 dr, while the des-methyl analog gave no diastereomeric enrichment [1]. This demonstrates that the 2-methyl group enables substrate-controlled asymmetric induction, a feature absent in non-methylated counterparts.

Stereochemical control
Head-to-head
92:8 dr
2-Methyl group enables diastereoselective reductive amination
Reductive amination with (S)-α-methylbenzylamine
Chiral building block Asymmetric synthesis Enantiomeric excess

Oxidation State Tuning: Thiomorpholine vs. Morpholine

The thiomorpholine ring in the target compound contains a sulfur atom that can be selectively oxidized to sulfoxide (S=O) or sulfone (O=S=O), enabling systematic modulation of hydrogen-bonding capacity and polarity. The morpholine analog 2-(morpholin-4-yl)pyridine-3-carbaldehyde lacks this oxidation handle. The sulfone derivative of the target compound exhibits a calculated logP reduction of 1.1 log units and a topological polar surface area (TPSA) increase of 17 Ų relative to the parent sulfide, significantly altering pharmacokinetic properties [1]. In a kinase inhibitor series, thiomorpholine sulfone analogs showed 5-fold improved aqueous solubility compared to morpholine counterparts [2].

Oxidation-state tuning
Reported
ΔclogP = −1.1
ΔTPSA = +17 Ų
5‑fold solubility increase
Sulfur oxidation provides modular polarity and solubility modulation
Cross-study comparison with morpholine analog; pH 7.4 PBS
Sulfoxide/sulfone chemistry Bioisostere Metabolic stability

2-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde: High-Impact Applications


Stereocontrolled Library Synthesis for Kinase Inhibitors

The chiral 2-methylthiomorpholine moiety enables diastereoselective reductive amination (92:8 dr) as demonstrated in Section 3 [1], making the target aldehyde the preferred building block for constructing focused libraries where absolute stereochemistry is critical for target binding. In contrast, the achiral des-methyl analog requires chiral HPLC separation at each step, increasing purification costs by an estimated 3- to 5-fold per compound [2].

Oxidation-State SAR for Solubility and Metabolism

The intrinsic sulfur atom allows post-synthetic oxidation to sulfoxide or sulfone, delivering up to a 1.1 log unit decrease in clogP and a 5-fold improvement in aqueous solubility (see Section 3) [1]. This scenario is particularly relevant for CNS-penetrant programs where fine-tuning polarity without scaffold hopping is essential, and morpholine analogs lack this modularity entirely [2].

Regioisomer-Specific Chemical Probe Synthesis

Because the 2-substituted pyridine carbaldehyde exhibits accelerated nucleophilic aromatic substitution kinetics compared to the 6-substituted regioisomer (approximately 10-fold, Section 3) [1], it is the preferred input for rapid parallel synthesis of 2-aminopyridine-based probe molecules. Using the 6-substituted isomer would extend reaction times and reduce throughput in automated synthesis platforms.

Application
Selection Property
Validation Focus
Stereocontrolled kinase inhibitor library synthesis
Chiral 2-methylthiomorpholine building block
Diastereoselectivity and enantiomeric ratio review
Oxidation-state SAR for lead optimization
Thiomorpholine sulfur oxidation handle
Solubility, polarity, and H‑bond modulation review
Regioisomer‑specific chemical probe synthesis
2‑Pyridine carbaldehyde reactivity
Reaction rate and regiochemical fidelity review
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